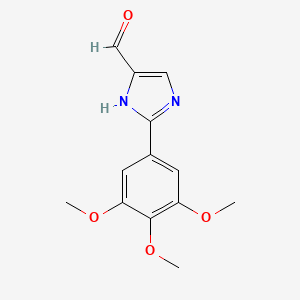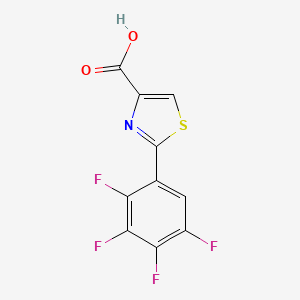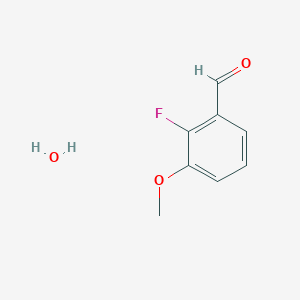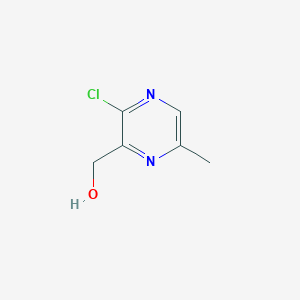
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde is a compound that features a trimethoxyphenyl group attached to an imidazole ring with an aldehyde functional group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate imidazole derivative.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with DMF and POCl3 to form the desired aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carboxylic acid
Reduction: 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-methanol
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its ability to interact with various biological targets.
Industry: The compound can be used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A positional isomer with similar pharmacological properties but different structural features.
2,4,5-Trimethoxyphenethylamine: Another positional isomer with distinct biological activities.
Combretastatin A-1: A compound with a trimethoxyphenyl group known for its anti-cancer properties.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to its combination of the trimethoxyphenyl group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-(3,4,5-trimethoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-4-8(5-11(18-2)12(10)19-3)13-14-6-9(7-16)15-13/h4-7H,1-3H3,(H,14,15) |
Clave InChI |
CCFISCSFBPCVOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)


![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)







